molecular formula C6H3ClF3NO B13907095 6-Chloro-3-(trifluoromethyl)pyridin-2-OL

6-Chloro-3-(trifluoromethyl)pyridin-2-OL

Katalognummer: B13907095
Molekulargewicht: 197.54 g/mol
InChI-Schlüssel: VMXYBTNCPYMDGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-3-(trifluoromethyl)pyridin-2-OL is a chemical compound that belongs to the class of trifluoromethyl-substituted pyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various fields such as agrochemicals, pharmaceuticals, and material sciences . The presence of both chlorine and trifluoromethyl groups in the pyridine ring imparts distinct reactivity and stability to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

6-Chloro-3-(trifluoromethyl)pyridin-2-OL can be synthesized through several methods. One common approach involves the reaction of 2-hydroxy-3-chloropyridine with trifluoromethyl ketone under alkaline conditions . The reaction requires careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of advanced catalytic processes and continuous flow reactors to optimize reaction efficiency and scalability. The use of palladium-catalyzed cross-coupling reactions is also explored to achieve higher yields and selectivity .

Wirkmechanismus

The mechanism of action of 6-Chloro-3-(trifluoromethyl)pyridin-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of the trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target sites with high affinity . This interaction can modulate various biochemical pathways, leading to the desired therapeutic or pesticidal effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Chloro-3-(trifluoromethyl)pyridin-2-OL is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other trifluoromethyl-substituted pyridines. This uniqueness makes it particularly valuable in the synthesis of specialized agrochemicals and pharmaceuticals .

Eigenschaften

Molekularformel

C6H3ClF3NO

Molekulargewicht

197.54 g/mol

IUPAC-Name

6-chloro-3-(trifluoromethyl)-1H-pyridin-2-one

InChI

InChI=1S/C6H3ClF3NO/c7-4-2-1-3(5(12)11-4)6(8,9)10/h1-2H,(H,11,12)

InChI-Schlüssel

VMXYBTNCPYMDGZ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=O)NC(=C1)Cl)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.